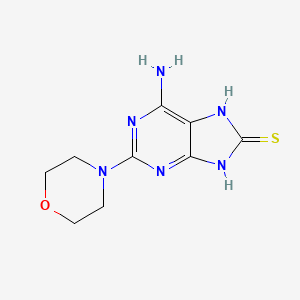
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is a compound with a molecular formula of C9H12N6OS It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione typically involves the reaction of appropriate purine derivatives with morpholine and other reagents under controlled conditions. One common method includes the use of Buchwald–Hartwig amination, which involves the coupling of aryl halides with amines in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout and related conditions.
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Topiroxostat: A newer xanthine oxidase inhibitor with improved efficacy and safety profiles.
Uniqueness
6-Amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione is unique due to its specific structural features, such as the presence of a morpholine ring and a thione group. These features may contribute to its distinct binding properties and biological activities compared to other xanthine oxidase inhibitors.
Properties
CAS No. |
90563-38-5 |
|---|---|
Molecular Formula |
C9H12N6OS |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
6-amino-2-morpholin-4-yl-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C9H12N6OS/c10-6-5-7(14-9(17)11-5)13-8(12-6)15-1-3-16-4-2-15/h1-4H2,(H4,10,11,12,13,14,17) |
InChI Key |
XBKGMWDKWHJYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)NC(=S)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















